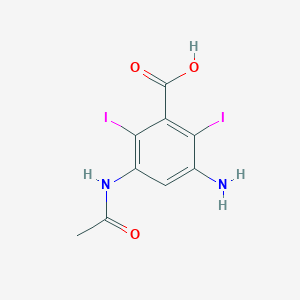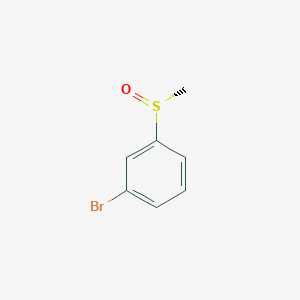
(R)-1-Bromo-3-(methylsulfinyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-Bromo-3-(methylsulfinyl)benzene is an organic compound that belongs to the class of aromatic compounds. It consists of a benzene ring substituted with a bromine atom and a methylsulfinyl group. The compound is chiral, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This chirality is denoted by the ® configuration.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Bromo-3-(methylsulfinyl)benzene typically involves the bromination of 3-(methylsulfinyl)benzene. This can be achieved through electrophilic aromatic substitution, where bromine is introduced to the benzene ring in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective substitution at the desired position.
Industrial Production Methods
Industrial production of ®-1-Bromo-3-(methylsulfinyl)benzene may involve large-scale bromination processes using similar catalysts and reaction conditions. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
®-1-Bromo-3-(methylsulfinyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic aromatic substitution.
Oxidation and Reduction: The methylsulfinyl group can be oxidized to a sulfone or reduced to a sulfide.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki or Heck reactions to form more complex aromatic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Conversion to 1-bromo-3-(methylsulfonyl)benzene.
Reduction: Conversion to 1-bromo-3-(methylthio)benzene.
Wissenschaftliche Forschungsanwendungen
®-1-Bromo-3-(methylsulfinyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ®-1-Bromo-3-(methylsulfinyl)benzene depends on its specific application. In chemical reactions, the bromine atom and methylsulfinyl group influence the reactivity and selectivity of the compound. The bromine atom can act as a leaving group in substitution reactions, while the methylsulfinyl group can participate in redox reactions. The compound’s chirality may also play a role in its interactions with chiral catalysts or biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-3-(methylthio)benzene: Similar structure but with a methylthio group instead of a methylsulfinyl group.
1-Bromo-3-(methylsulfonyl)benzene: Similar structure but with a methylsulfonyl group instead of a methylsulfinyl group.
1-Chloro-3-(methylsulfinyl)benzene: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
®-1-Bromo-3-(methylsulfinyl)benzene is unique due to its specific combination of substituents and chirality. The presence of both a bromine atom and a methylsulfinyl group provides distinct reactivity and selectivity in chemical reactions. Its chirality adds an additional layer of complexity, making it valuable for studying stereoselective processes and interactions.
Eigenschaften
Molekularformel |
C7H7BrOS |
|---|---|
Molekulargewicht |
219.10 g/mol |
IUPAC-Name |
1-bromo-3-[(R)-methylsulfinyl]benzene |
InChI |
InChI=1S/C7H7BrOS/c1-10(9)7-4-2-3-6(8)5-7/h2-5H,1H3/t10-/m1/s1 |
InChI-Schlüssel |
FAGYVSVOUYMGTM-SNVBAGLBSA-N |
Isomerische SMILES |
C[S@@](=O)C1=CC(=CC=C1)Br |
Kanonische SMILES |
CS(=O)C1=CC(=CC=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


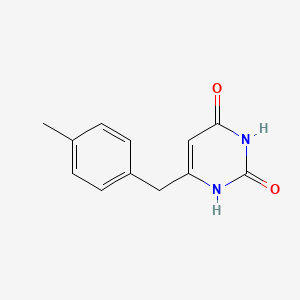
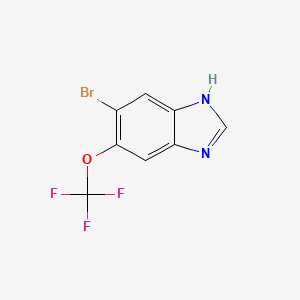
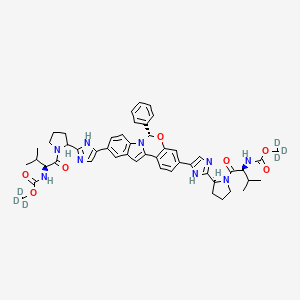
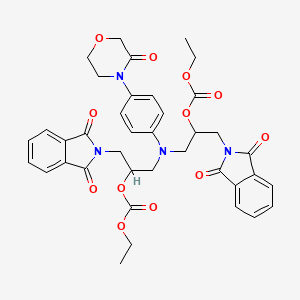
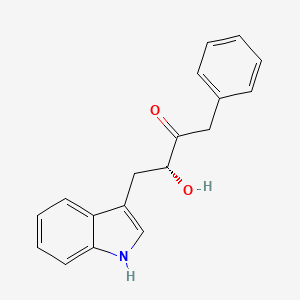
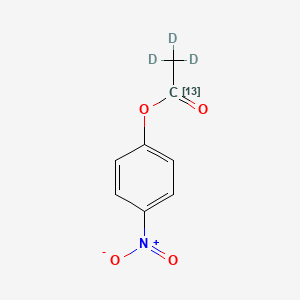
![Ethyl 1'-benzyl-6-bromo-3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]-4'-carboxylate](/img/structure/B13432674.png)
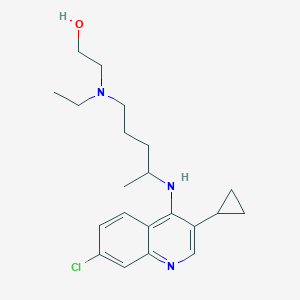
![4-Methyl-N-[1-(2-naphthalenyl)ethylidene]benzenesulfonamide](/img/structure/B13432681.png)
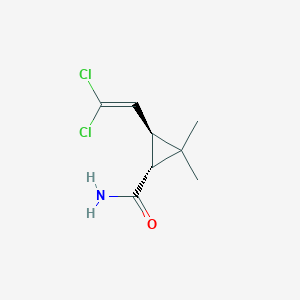
![N[3-[(4-Amino-6,7-dimethoxyquinaolin-2-yl)methylamino]propyl]formamide Hydrochloride; Alfuzosin Hydrochloride Impurity E (EP)](/img/structure/B13432705.png)
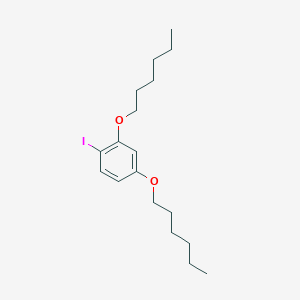
![5-[1-(2-Fluorophenyl)-2-oxo-2-(1,2,2,3,3-pentadeuteriocyclopropyl)ethyl]-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2-one](/img/structure/B13432719.png)
